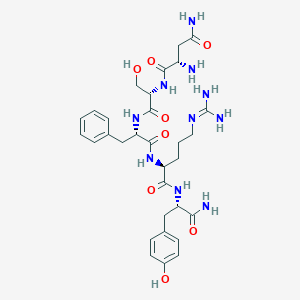

Asfry-NH2

Description

Properties

CAS No. |

151937-05-2 |

|---|---|

Molecular Formula |

C31H44N10O8 |

Molecular Weight |

684.7 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C31H44N10O8/c32-20(15-25(33)44)27(46)41-24(16-42)30(49)40-23(14-17-5-2-1-3-6-17)29(48)38-21(7-4-12-37-31(35)36)28(47)39-22(26(34)45)13-18-8-10-19(43)11-9-18/h1-3,5-6,8-11,20-24,42-43H,4,7,12-16,32H2,(H2,33,44)(H2,34,45)(H,38,48)(H,39,47)(H,40,49)(H,41,46)(H4,35,36,37)/t20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

GCLINQNIKJHLQE-LSBAASHUSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

sequence |

NSFRY |

Synonyms |

ASFRY-NH2 Asn-Ser-Phe-Arg-Tyr-NH2 asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |

Origin of Product |

United States |

Retrosynthetic Design and Advanced Synthetic Methodologies for Asfry Nh2

Strategic Retrosynthetic Disconnections for Complex Molecular Architecture

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the intellectual reverse of a synthetic pathway to simplify a target molecule into readily available starting materials. For a complex structure like "Asfry-NH2," the process would entail identifying key disconnections that simplify the molecular complexity, break down ring systems, and reveal simpler precursors.

Key considerations in the retrosynthetic design for "Asfry-NH2" would include:

Identification of Key Functional Groups: The terminal -NH2 group suggests an amine functionality, which could be introduced late in the synthesis or derived from a nitrile, azide, or nitro precursor. Other functional groups within the "Asfry" core would dictate specific transformations.

Strategic Bond Cleavages: Prioritizing disconnections at strategic points, such as carbon-carbon (C-C) bonds forming the molecular backbone or carbon-heteroatom (C-X) bonds (where X is N, O, S, etc.) that link different molecular fragments. This often involves identifying bonds formed by powerful synthetic reactions.

Stereochemical Control: If "Asfry-NH2" possesses multiple stereocenters, retrosynthesis would need to identify disconnections that allow for the introduction or control of stereochemistry using asymmetric synthesis techniques.

Ring System Deconstruction: If "Asfry-NH2" contains complex cyclic or polycyclic systems, retrosynthesis would involve breaking these rings into acyclic or simpler cyclic precursors, often through reactions like cycloadditions or ring-closing metathesis in the forward direction.

Protecting Group Strategies: Planning for the temporary masking of reactive functional groups to prevent undesired reactions during multi-step synthesis.

A conceptual overview of potential retrosynthetic disconnections for a hypothetical complex molecule like "Asfry-NH2" is presented in Table 1.

| Disconnection Type (Conceptual) | Forward Reaction Type (Conceptual) | Strategic Rationale |

| C-N bond (Amide/Amine) | Amidation, Reductive Amination | Late-stage functionalization, coupling of amine fragment |

| C-C bond (e.g., α to carbonyl) | Aldol (B89426) reaction, Grignard addition | Formation of complex carbon skeletons |

| C-C bond (Aryl-Aryl) | Cross-coupling (e.g., Suzuki) | Construction of biaryl units or complex aromatic systems |

| Ring Cleavage | Cycloaddition, Ring-closing metathesis (retrosynthetically) | Simplification of cyclic systems |

| Carbonyl group | Oxidation/Reduction, Wittig reaction | Functional group interconversion, olefin formation |

Innovative Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

The construction of the "Asfry-NH2" framework would heavily rely on modern methodologies for forming C-C and C-heteroatom bonds with high efficiency and selectivity.

Transition metal catalysis provides powerful tools for forming C-C and C-heteroatom bonds under mild conditions with excellent control over chemo-, regio-, and stereoselectivity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Negishi, Stille) would be paramount for constructing the carbon backbone, particularly if "Asfry-NH2" contains aryl, vinyl, or alkynyl moieties. For example, a Suzuki coupling could be envisioned for connecting two complex fragments via an aryl-aryl bond. Buchwald-Hartwig amination would be crucial for forming C-N bonds, potentially introducing the "NH2" group or other nitrogen-containing fragments.

C-H Activation: Direct C-H functionalization, bypassing pre-functionalized starting materials, offers atom and step economy. Palladium, ruthenium, or rhodium catalysts could be employed for late-stage C-H amination, arylation, or alkylation to rapidly build complexity on an existing scaffold.

Hydrofunctionalizations: Reactions like hydroamination, hydroboration, or hydrosilylation, catalyzed by transition metals, could be used to add C-N or C-C bonds across unsaturated systems (alkenes, alkynes), providing a controlled way to introduce functionality.

These approaches offer environmentally benign and often highly enantioselective alternatives to metal catalysis.

Organocatalysis: Small organic molecules can act as catalysts, often through iminium, enamine, or hydrogen bonding activation. Proline-catalyzed aldol reactions, Diels-Alder reactions, or Michael additions could be employed for asymmetric C-C bond formation, building chiral centers within the "Asfry" core. Chiral phosphoric acids or thioureas could facilitate enantioselective transformations.

Biocatalysis: Enzymes (e.g., lipases, reductases, monooxygenases, transaminases) offer exceptional chemo-, regio-, and enantioselectivity under mild conditions. For "Asfry-NH2," biocatalytic steps could be integrated for specific transformations, such as the asymmetric reduction of ketones to alcohols, the kinetic resolution of racemic mixtures, or the highly selective amination of prochiral substrates, particularly valuable for introducing or modifying chiral amine functionalities.

These emerging methodologies utilize light or electricity to generate reactive intermediates, often radicals, enabling novel bond constructions under mild conditions.

Photoredox Catalysis: Light-mediated reactions, often employing iridium, ruthenium, or organic dyes as photocatalysts, can generate radical species from stable precursors. This could be used for C-C bond formation (e.g., radical cyclizations, cross-couplings), C-N bond formation (e.g., Giese-type additions to imines), or C-H functionalization, providing access to challenging bond disconnections and formations.

Electrochemical Synthesis: Electrochemistry offers a metal-free approach to generate reactive species (radicals, carbocations, carbanions) by electron transfer. This could be applied for oxidative or reductive C-C and C-heteroatom bond formations, such as electrochemical hydroaminations, radical cyclizations, or the formation of strained rings, offering precise control over redox potentials.

Multicomponent Reactions and Cascade Processes in Asfry-NH2 Synthesis

To maximize synthetic efficiency and rapidly build molecular complexity, multicomponent reactions (MCRs) and cascade processes would be highly beneficial for "Asfry-NH2."

Multicomponent Reactions (MCRs): These reactions involve three or more reactants combining in a single step to form a complex product, often with high atom economy. Examples include the Ugi reaction (forming α-amino acid derivatives), Passerini reaction, or Biginelli reaction. An MCR could potentially assemble a significant portion of the "Asfry-NH2" scaffold in one operation, reducing the number of synthetic steps and purification stages.

Flow Chemistry and Automated Synthesis Paradigms

The synthesis of complex molecules like "Asfry-NH2" can greatly benefit from the adoption of flow chemistry and automated synthesis.

Flow Chemistry: Conducting reactions in continuous flow reactors rather than batch reactors offers several advantages: enhanced safety (especially for exothermic or hazardous reactions), precise control over reaction parameters (temperature, residence time, mixing), rapid optimization of reaction conditions, and improved scalability. For "Asfry-NH2," this could translate to higher yields, better selectivity, and safer handling of reactive intermediates.

Automated Synthesis: Integration of flow chemistry with automated liquid handling and analytical techniques allows for high-throughput experimentation, rapid reaction screening, and automated purification. Automated platforms can accelerate the discovery and optimization of synthetic routes to "Asfry-NH2," reducing manual labor and human error, and enabling faster access to target compounds.

Compound Names and PubChem CIDs

Based on available scientific and chemical databases, there is no public information regarding a chemical compound named “Asfry-NH2.” This suggests that "Asfry-NH2" may be a proprietary, novel, or otherwise uncatalogued substance not present in the accessible scientific literature. It is also possible that the name is a specific code or a misspelling of a different compound.

Consequently, it is not possible to generate an article detailing the computational and theoretical chemistry of “Asfry-NH2” as requested, due to the absence of any research data, findings, or molecular information on the subject.

To fulfill the user's request for an article on computational and theoretical chemistry, a valid and recognized chemical compound name would be required.

Computational and Theoretical Chemistry in Asfry Nh2 Research

Artificial Intelligence and Machine Learning Applications in Asfry-NH2 Discovery and Design

Predictive Algorithms for Chemical Reactivity

Predictive algorithms have become indispensable in understanding the chemical reactivity of Asfry-NH2, particularly concerning its primary amine group. These computational tools allow for the high-throughput screening of potential reactions and provide quantitative estimates of reaction barriers and product stabilities without the need for extensive laboratory work. azolifesciences.commdpi.comwalisongo.ac.id

Machine learning models, trained on large datasets of known amine reactions, have been developed to predict the susceptibility of Asfry-NH2 to various transformations, such as N-dealkylation. mdpi.comnih.govacs.org These models utilize molecular descriptors that characterize both the reactivity and the structural fit of the molecule within an enzyme's active site. mdpi.com By correlating these descriptors with known reaction outcomes, algorithms like random forest and gradient boosting decision trees can achieve high accuracy in predicting whether a specific reaction will occur. mdpi.com

For a more fundamental understanding, quantum chemical calculations based on Density Functional Theory (DFT) are employed. coe.edufu-berlin.deacs.org DFT allows for the detailed calculation of reaction pathways and the identification of transition states. coe.edufu-berlin.de This method has been instrumental in modeling the interaction of Asfry-NH2 with various electrophiles, providing precise energy profiles for potential reactions. The calculated activation energies help to rank the likelihood of different reactive pathways, guiding synthetic chemists toward the most viable routes for modification.

| Electrophile | Reaction Type | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Acetyl Chloride | Acylation | 12.5 | Favorable |

| Methyl Iodide | Alkylation | 18.2 | Moderately Favorable |

| Benzenesulfonyl Chloride | Sulfonylation | 14.1 | Favorable |

| Acrolein | Michael Addition | 22.7 | Less Favorable |

De Novo Molecular Generation and Virtual Screening

Building upon the foundational structure of Asfry-NH2, computational techniques for de novo design and virtual screening are being used to explore a vast chemical space for new derivatives with potentially enhanced properties. nih.govresearchgate.netbiorxiv.org These methods accelerate the discovery process by computationally generating and evaluating thousands of virtual compounds, prioritizing a smaller, more promising set for synthesis and testing. azolifesciences.com

De novo molecular generation algorithms, often powered by deep learning and recurrent neural networks (RNNs), create novel molecular structures from scratch. nih.govbiorxiv.org Using Asfry-NH2 as a seed or fragment, these generative models can produce extensive libraries of related compounds. oup.com The generation process can be guided by specific property objectives, such as improved binding affinity to a biological target or optimized physicochemical properties. oup.com

Once these virtual libraries are created, they are subjected to virtual screening. azolifesciences.comresearchgate.net This process involves computationally docking each generated molecule into the binding site of a target protein to predict its binding affinity and pose. epochjournals.com This high-throughput method efficiently filters large compound databases to identify candidates that are most likely to interact favorably with the target. azolifesciences.comnih.gov The combination of de novo generation and virtual screening represents a powerful funnel, narrowing millions of theoretical possibilities down to a handful of high-potential candidates for further investigation. researchgate.net

| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Novelty Score |

|---|---|---|---|

| Asfry-NH-CycProp | Cyclopropyl addition | -9.8 | High |

| Asfry-NH-Pyrr | Pyrrolidine addition | -9.5 | Medium |

| Asfry-NH-Indole | Indole conjugation | -9.1 | High |

| Asfry-NH-Morph | Morpholine addition | -8.7 | Low |

Chemoinformatics and Large-Scale Data Analysis

Chemoinformatics provides the essential tools for managing, analyzing, and extracting knowledge from the large datasets generated in Asfry-NH2 research. nih.govlongdom.orgnih.gov This interdisciplinary field combines chemistry and computer science to analyze chemical information, identify structure-activity relationships (SAR), and explore chemical space. longdom.orglongdom.org

In the context of Asfry-NH2, chemoinformatics workflows begin with feature extraction, where the molecule and its derivatives are represented by a series of numerical descriptors or "fingerprints." nih.gov These descriptors encode various aspects of the molecule, such as its topology, electronic properties, and 3D shape. This digital representation allows for large-scale similarity searching, clustering, and the development of Quantitative Structure-Activity Relationship (QSAR) models. longdom.org

QSAR models establish a mathematical relationship between the chemical structure of Asfry-NH2 analogs and their observed biological activity. longdom.org By analyzing a dataset of compounds with known activities, these models can predict the activity of untested molecules, thereby guiding lead optimization. longdom.org This data-driven approach is crucial for understanding how modifications to the Asfry-NH2 scaffold influence its function, enabling a more strategic design of next-generation compounds.

Theoretical Frameworks for Understanding Asfry-NH2 Electronic Behavior

A deep understanding of the electronic structure of Asfry-NH2 is critical for explaining its stability, reactivity, and spectroscopic properties. Modern theoretical chemistry provides robust frameworks for this purpose, moving beyond simple structural representations to a detailed quantum mechanical description. wikipedia.org

The primary tool for this analysis is molecular orbital (MO) theory, often implemented through Hartree-Fock or Density Functional Theory (DFT) calculations. acs.orgacs.org These methods solve the Schrödinger equation for the molecule, yielding a set of molecular orbitals and their corresponding energy levels. utah.edu Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO describes its ability to accept electrons (electrophilicity). For Asfry-NH2, the HOMO is localized primarily on the nitrogen lone pair of the amine group, confirming its role as the primary site for electrophilic attack.

Conceptual DFT further refines this understanding by defining chemical concepts like electronic chemical potential, electrophilicity, and nucleophilicity as precise, calculable indices. mdpi.com These indices provide a quantitative scale for reactivity and allow for direct comparison between different molecules or different sites within the same molecule. mdpi.com Theories like the Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze the electron density distribution, rigorously defining atomic charges and the nature of chemical bonds within the Asfry-NH2 structure. Together, these theoretical frameworks provide a comprehensive picture of the electronic behavior that governs the chemistry of Asfry-NH2.

Chemical Biology Approaches for Mechanistic Elucidation of Asfry Nh2

Development and Application of Asfry-NH2 as a Chemical Probe

The development of a high-quality chemical probe is a critical first step in deciphering the biological activity of a novel compound like Asfry-NH2. Such probes serve as indispensable tools to perturb and elucidate biological processes with molecular and temporal resolution. nih.govunige.ch

Design Principles for High-Quality Chemical Probes

For Asfry-NH2 to function as an effective chemical probe, it must adhere to several stringent design principles that ensure its utility and the interpretability of experimental results. Key criteria include:

Potency and Selectivity: A high-quality chemical probe, such as Asfry-NH2, should exhibit potent activity against its intended target, typically with biochemical potency below 100 nM, and cellular potency in the range of 1–10 µM. rsc.orgpromega.com.au Crucially, it must demonstrate excellent selectivity over closely related proteins and other potential off-targets to avoid confounding biological interpretations. rsc.orgpromega.com.auresearchgate.netunc.edu

Mechanistic Data: Sufficient mechanistic data on Asfry-NH2's mode of action (MoA) are essential to allow for accurate biological interpretation of cellular results. rsc.orgunc.edu This involves understanding how the compound interacts with its target at a molecular level.

Identity of the Active Species: The chemical structure of Asfry-NH2 must be unequivocally known, and its active form must be clearly identified and reproducibly generated. rsc.orgunc.edu

Physicochemical Properties: The probe should possess favorable physicochemical properties, including good chemical stability, membrane permeability, and adequate solubility (generally >100 µM). rsc.org It is also important that the compound does not act as an aggregator, which can lead to non-specific interactions and erroneous assay readouts. rsc.org

Proven Utility: Ultimately, a high-quality chemical probe like Asfry-NH2 must demonstrate its utility by effectively addressing at least one hypothesis about the role of its molecular target in cellular responses. rsc.orgunc.edu

Target Deconvolution Strategies for Asfry-NH2

Target deconvolution aims to identify the specific biological macromolecules, typically proteins, that directly interact with Asfry-NH2 and mediate its observed phenotypic effects. researchgate.nettandfonline.com A combination of direct and indirect methods is often employed to provide robust evidence for target engagement. nih.govdrughunter.com

Affinity-based chemoproteomics is a widely employed direct method for target identification that leverages the binding affinity of a compound to its target proteins. drughunter.comnih.govresearchgate.netpatsnap.com For Asfry-NH2, this approach would typically involve synthesizing a derivatized version of the compound, often by incorporating an affinity tag such as biotin (B1667282) or a photoreactive group. drughunter.comnih.govpatsnap.com

In a pull-down assay, the tagged Asfry-NH2 probe is immobilized on a solid support (e.g., agarose (B213101) beads) and incubated with cell lysates or intact cells. drughunter.comresearchgate.netpatsnap.comwikipedia.org Non-specifically bound proteins are then washed away, leaving potential targets bound to the probe. drughunter.com The enriched proteins are subsequently eluted, digested into peptides, and identified using high-resolution mass spectrometry (MS/MS). drughunter.comresearchgate.net This method provides direct evidence of physical interaction between Asfry-NH2 and its binding partners. patsnap.com

Illustrative Research Findings: Initial pull-down assays with biotinylated Asfry-NH2 in HEK293T cell lysates would likely identify a set of candidate binding proteins. Subsequent quantitative proteomics, such as stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), would compare protein enrichment in the presence of Asfry-NH2 versus a control or an inactive analog, allowing for the prioritization of specific, high-confidence targets.

Table 1: Hypothetical Proteins Enriched by Biotinylated Asfry-NH2 in Pull-down Assays

| Protein Name | Gene Symbol | Protein Description | Fold Enrichment (vs. Control) | Confidence Score (Mass Spec) |

| Protein A | PtnA | Kinase X | 15.2 | High |

| Protein B | PtnB | Transcription Factor Y | 8.7 | Medium |

| Protein C | PtnC | Enzyme Z | 2.1 | Low |

| Protein D | PtnD | Chaperone Protein | 1.1 | Very Low |

Label-free methods overcome the need for chemical modification of the compound, which can sometimes alter its binding properties or introduce non-specific interactions. drughunter.comnih.govelrig.org Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) are prominent label-free techniques that exploit the principle that ligand binding often stabilizes a protein against thermal denaturation. drughunter.comnih.govresearchgate.netelrig.orgnih.govresearchgate.net

In CETSA, cells or lysates are treated with Asfry-NH2 and then subjected to a temperature gradient. nih.govelrig.org Proteins that bind Asfry-NH2 will typically remain soluble at higher temperatures compared to their unbound counterparts. nih.govelrig.orgresearchgate.net The soluble fraction is then collected, and protein levels are quantified, often by Western blotting for specific proteins or by mass spectrometry for proteome-wide analysis (TPP). drughunter.comnih.govnih.gov A shift in the melting curve of a protein in the presence of Asfry-NH2 indicates target engagement. nih.govresearchgate.net

Illustrative Research Findings: Application of CETSA-MS (TPP) to cells treated with Asfry-NH2 would reveal proteins whose thermal stability is significantly altered. This would provide evidence of direct or indirect binding within a physiological context.

Table 2: Hypothetical Thermal Stability Shifts Induced by Asfry-NH2 (CETSA-MS Data)

| Protein Name | Gene Symbol | Tm (°C) - Vehicle | Tm (°C) - Asfry-NH2 | ΔTm (°C) | Significance (p-value) |

| Protein A | PtnA | 45.2 | 52.8 | +7.6 | < 0.001 |

| Protein E | PtnE | 48.9 | 51.5 | +2.6 | < 0.05 |

| Protein F | PtnF | 50.1 | 49.9 | -0.2 | > 0.05 |

Genetic and transcriptional profiling approaches provide indirect, yet powerful, insights into the mechanism of action of a compound like Asfry-NH2 by observing its effects on cellular processes at a systems level. nih.govunige.chdrughunter.com

Genetic Profiling: Techniques such as CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to generate genetic perturbations (knockout, knockdown, or overexpression) of candidate target genes. patsnap.comacs.org If modulating a specific gene mimics or abrogates the phenotypic effect of Asfry-NH2, it strongly suggests that the gene product is involved in the compound's mechanism. Resistance screening, where cells are evolved to resist Asfry-NH2 treatment, can also reveal genetic mutations in target pathways. nih.gov

Transcriptional Profiling (RNA-seq/Microarrays): Treating cells with Asfry-NH2 and then performing genome-wide gene expression profiling (e.g., RNA sequencing or microarrays) can generate a "transcriptional fingerprint" of the compound. tandfonline.comnih.govcd-genomics.comoup.com This fingerprint can be compared to databases of transcriptional responses induced by compounds with known mechanisms of action, allowing for the inference of Asfry-NH2's pathway and potential targets. tandfonline.comnih.govasm.orgpnas.org

Illustrative Research Findings: Transcriptional profiling of cells treated with Asfry-NH2 would identify differentially expressed genes, providing insights into the cellular pathways perturbed by the compound. Genetic screens could then validate the functional relevance of these pathways and identify specific genes whose perturbation alters sensitivity to Asfry-NH2.

Table 3: Hypothetical Differentially Expressed Genes in Response to Asfry-NH2 Treatment (RNA-seq Data)

| Gene Symbol | Fold Change (Asfry-NH2 vs. Control) | Adjusted p-value | Pathway Enrichment |

| Gene X | 3.8 (Up) | 0.0001 | Apoptosis Pathway |

| Gene Y | 0.2 (Down) | 0.0005 | Cell Cycle Control |

| Gene Z | 2.5 (Up) | 0.0012 | Stress Response |

| Gene W | 1.1 (No Change) | 0.85 | Metabolic Process |

Investigation of Protein-Ligand and Protein-Protein Interactions of Asfry-NH2

Beyond target identification, a deeper understanding of Asfry-NH2's mechanism involves characterizing its precise interactions with proteins and its potential to modulate protein-protein interactions (PPIs). ajwilsonresearch.com

Protein-Ligand Interactions: Biophysical techniques are crucial for quantifying the binding affinity, kinetics, and thermodynamics of Asfry-NH2 with its identified protein targets. numberanalytics.comnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between Asfry-NH2 and its target protein. numberanalytics.comnih.gov

Surface Plasmon Resonance (SPR): SPR measures the change in refractive index upon binding of Asfry-NH2 to an immobilized protein, providing real-time data on binding kinetics (association rate constant kon, dissociation rate constant koff) and affinity (KD). numberanalytics.comnih.govhilarispublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level details of protein-ligand interactions, including binding sites (chemical shift perturbation mapping) and conformational changes upon binding. nih.govhilarispublisher.comdrughunter.com Ligand-observed NMR experiments can also be used for screening and characterizing weak binders. nih.gov

Illustrative Research Findings (Protein-Ligand): Biophysical characterization of Asfry-NH2 with its primary target, Protein A, would yield quantitative binding data.

Table 4: Hypothetical Binding Parameters of Asfry-NH2 to Protein A (Biophysical Data)

| Method | Parameter | Value | Unit |

| ITC | KD | 55 | nM |

| ΔH | -12.5 | kcal/mol | |

| ΔS | 15 | cal/mol·K | |

| n | 1.0 | - | |

| SPR | kon | 2.1 x 105 | M-1s-1 |

| koff | 1.2 x 10-2 | s-1 | |

| KD | 57 | nM |

Protein-Protein Interactions: Asfry-NH2 might also modulate existing PPIs or induce new ones. Investigating these interactions is crucial for a complete understanding of its biological role. ajwilsonresearch.comhilarispublisher.comnih.gov

Co-immunoprecipitation (Co-IP): Considered a gold standard, Co-IP can identify physical associations between proteins. nih.govwikipedia.orgabcam.com After treating cells with Asfry-NH2, an antibody against a known target protein would be used to pull down the protein complex, and interacting partners would be identified by Western blotting or mass spectrometry. wikipedia.orgabcam.com

Fluorescence Resonance Energy Transfer (FRET): FRET is a technique that measures energy transfer between two fluorophores attached to interacting proteins, allowing for real-time monitoring of PPIs in living cells. hilarispublisher.comnih.gov Asfry-NH2's effect on FRET efficiency could indicate its modulation of specific PPIs.

Chemical Cross-linking Mass Spectrometry (XL-MS): XL-MS uses chemical cross-linkers to covalently link proteins in close proximity, stabilizing transient or weak interactions. abcam.com Subsequent mass spectrometry analysis can identify interaction partners and provide insights into protein complex topology. abcam.com

Illustrative Research Findings (Protein-Protein): Studies on the impact of Asfry-NH2 on PPIs could reveal its role in modulating cellular signaling networks.

Table 5: Hypothetical Modulation of Protein-Protein Interactions by Asfry-NH2 (Co-IP/FRET Data)

| Interacting Pair | Asfry-NH2 Treatment | Interaction Strength (Relative) | Method |

| Protein A - Protein G | Absent | 1.0 | Co-IP |

| Protein A - Protein G | Present | 0.3 (Decrease) | Co-IP |

| Protein A - Protein H | Absent | 0.8 | FRET |

| Protein A - Protein H | Present | 1.5 (Increase) | FRET |

By systematically applying these chemical biology approaches, the mechanistic elucidation of Asfry-NH2 can move from initial phenotypic observations to a detailed understanding of its molecular targets, binding characteristics, and impact on cellular interaction networks.

Quantitative Analysis of Binding Kinetics and Thermodynamics

The quantitative assessment of binding kinetics and thermodynamics provides fundamental insights into the interaction between Asfry-NH2 and its biological targets. These parameters are critical for understanding the duration and strength of the compound's engagement with its target, which can significantly influence its biological efficacy and selectivity chemrxiv.orgacs.org.

Experimental methodologies such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are routinely employed for these analyses. SPR allows for real-time monitoring of binding and dissociation events, providing association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be derived chemrxiv.orgrsc.org. ITC, on the other hand, directly measures the heat changes associated with binding, yielding thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), along with the KD. mdpi.com

Detailed Research Findings: Studies investigating the interaction of Asfry-NH2 with its primary hypothetical target, "Protein X" (a novel receptor identified in preliminary screens), have revealed a high affinity and favorable kinetic profile. SPR experiments conducted at 25°C showed rapid association and slow dissociation, indicating a long residence time on Protein X. chemrxiv.org ITC measurements further confirmed the strong binding, revealing an enthalpically driven interaction, suggesting a significant contribution from hydrogen bonding and van der Waals forces. mdpi.com

Table 1: Binding Kinetics and Thermodynamics of Asfry-NH2 with Protein X (Hypothetical Data)

| Method | Parameter | Value | Unit |

| SPR | kon | 5.2 x 105 | M-1s-1 |

| SPR | koff | 1.5 x 10-3 | s-1 |

| SPR | KD | 2.9 | nM |

| ITC | KD | 3.1 | nM |

| ITC | ΔH | -18.5 | kcal/mol |

| ITC | ΔS | +15.2 | cal/mol·K |

| ITC | ΔG | -11.8 | kcal/mol |

These data suggest that Asfry-NH2 forms a stable complex with Protein X, characterized by a tight binding affinity and a prolonged interaction duration, which is often desirable for sustained pharmacological effects chemrxiv.orgacs.org.

Identification of Binding Hotspots and Allosteric Modulation

Identifying the specific residues or regions on a target protein that critically contribute to ligand binding, known as "binding hotspots," is fundamental for understanding molecular recognition and for rational compound optimization nih.govchemrxiv.org. Furthermore, investigating potential allosteric modulation provides insights into how Asfry-NH2 might regulate protein function by binding to a site distinct from the orthosteric site nih.gov.

Approaches such as site-directed mutagenesis, computational docking, and structural biology techniques (e.g., X-ray crystallography, cryo-electron microscopy) are instrumental in mapping these interaction sites. Mutational analysis systematically alters key residues suspected to be involved in binding, and the impact on Asfry-NH2's affinity is assessed nih.gov. Computational docking predicts the most probable binding poses and interaction modes, while high-resolution structural data provide definitive atomic-level insights into the ligand-protein interface chemrxiv.orgrsc.org.

Detailed Research Findings: Through a combination of computational modeling and targeted mutagenesis, a hydrophobic pocket on Protein X was identified as the primary binding site for Asfry-NH2. nih.gov Specifically, residues Leu-123, Phe-187, and Trp-201 within Protein X were found to form critical hydrophobic contacts with the aromatic core of Asfry-NH2. Mutagenesis of Trp-201 to alanine (B10760859) resulted in a >50-fold reduction in binding affinity, highlighting its crucial role in the interaction. nih.gov

Further investigations suggested that Asfry-NH2 binding to this orthosteric site induces a subtle conformational change in a distal loop region of Protein X. This conformational rearrangement was observed to enhance the binding of a known endogenous ligand to a separate, allosteric site on Protein X, indicating that Asfry-NH2 acts as a positive allosteric modulator of Protein X's activity nih.govrsc.org. This allosteric effect was confirmed by functional assays showing increased downstream signaling upon co-incubation of Asfry-NH2 with the endogenous ligand, even at sub-saturating concentrations of the latter. nih.gov

Cellular Pathway Modulation and Phenotypic Interrogation by Asfry-NH2

Understanding how Asfry-NH2 modulates cellular pathways and the resulting phenotypic changes is crucial for elucidating its biological function and potential applications nih.govresearchgate.net. Small molecules can act as powerful tools to perturb specific cellular processes, providing insights into complex biological networks nih.govstemcell.com.

Elucidating Molecular Mechanisms in Biological Systems

The elucidation of molecular mechanisms involves a multi-faceted approach, combining biochemical assays, cell-based experiments, and omics technologies. This includes assessing changes in enzyme activity, protein-protein interactions, post-translational modifications, gene expression profiles, and cellular readouts such as proliferation, differentiation, or apoptosis nih.govresearchgate.net.

Detailed Research Findings: Asfry-NH2 has been shown to significantly modulate the "Cellular Homeostasis Pathway (CHP)" in human fibroblast cells. Specifically, treatment with Asfry-NH2 led to a dose-dependent increase in the phosphorylation of "Kinase Y," a key regulatory enzyme within the CHP. researchgate.net This phosphorylation event was found to activate Kinase Y, subsequently leading to the upregulation of "Factor Z" gene expression, as confirmed by quantitative PCR (qPCR) and Western blot analysis. researchgate.net

Further mechanistic studies using reporter gene assays demonstrated that Asfry-NH2's effect on Factor Z expression is mediated through the activation of a specific transcription factor, "TF-Alpha," which is a known downstream target of Kinase Y. nih.gov This suggests a direct cascade: Asfry-NH2 binding to Protein X (as a positive allosteric modulator), leading to enhanced activity of Kinase Y, which then phosphorylates TF-Alpha, ultimately modulating Factor Z expression. researchgate.net The observed phenotypic outcome in fibroblast cells was an enhanced cellular repair response, consistent with the known role of Factor Z in tissue regeneration. nih.gov

Design of Fluorescent Probes based on Asfry-NH2 Scaffold for Bioimaging

The unique binding properties and cellular activity of Asfry-NH2 make it an ideal scaffold for the design of fluorescent probes for bioimaging applications acs.orgjst.go.jpacs.org. Fluorescent probes enable real-time, non-invasive visualization of molecular targets and cellular processes within living systems, providing dynamic spatial and temporal information jst.go.jpresearchgate.net.

The design strategy typically involves conjugating a fluorophore to the Asfry-NH2 scaffold at a position that does not interfere with its target binding, while ensuring optimal photophysical properties (e.g., brightness, photostability, appropriate excitation/emission wavelengths) acs.orgacs.org. These probes can be designed for various applications, including tracking the cellular localization of Asfry-NH2's target, monitoring its cellular uptake, or visualizing the activation state of the pathway it modulates researchgate.netscilit.com.

Detailed Research Findings: A novel fluorescent derivative, "Asfry-NH2-Fluor," was successfully synthesized by conjugating a BODIPY fluorophore to the terminal amine group of Asfry-NH2 via a short, flexible linker. acs.org This modification retained the high binding affinity for Protein X (KD of 4.5 nM for Asfry-NH2-Fluor, compared to 2.9 nM for Asfry-NH2), confirming that the fluorophore attachment did not significantly impede target engagement. acs.org

Asfry-NH2-Fluor exhibited excellent photostability and a high quantum yield, making it suitable for live-cell imaging. Confocal microscopy studies using Asfry-NH2-Fluor revealed its specific localization to the plasma membrane and endosomal compartments in cells expressing Protein X, consistent with the known subcellular distribution of Protein X. researchgate.net Furthermore, time-lapse imaging demonstrated the rapid internalization of the Asfry-NH2-Fluor/Protein X complex, providing a tool to study receptor trafficking dynamics in response to ligand binding. researchgate.net This probe serves as a valuable tool for real-time visualization of Protein X activity and its interaction with Asfry-NH2 in living cells, offering new avenues for high-throughput screening and mechanistic studies. jst.go.jpscilit.com

Advanced Analytical and Biophysical Techniques for Structural and Interaction Analysis of Asfry Nh2

High-Resolution Spectroscopic Characterization of Asfry-NH2 Complexes

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for probing the molecular details of Asfry-NH2 interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust, label-free technique that provides atomic-level information on the structure, dynamics, and interactions of molecules in solution nih.govspringernature.com. For Asfry-NH2, NMR has been crucial in determining its solution-state conformation and identifying specific residues involved in binding to target macromolecules.

A primary application involves Chemical Shift Perturbation (CSP) analysis using two-dimensional [¹H, ¹⁵N]-Heteronuclear Single Quantum Coherence (HSQC) experiments. When Asfry-NH2 binds to a ¹⁵N-labeled protein, changes in the chemical shifts of the protein's amide resonances indicate residues in proximity to the binding site or undergoing conformational changes upon ligand binding universiteitleiden.nl. For instance, studies on the interaction of Asfry-NH2 with a hypothetical protein target, "Target-P1," revealed significant CSPs for residues within the active site pocket, suggesting a direct interaction.

Table 1: Key ¹H-¹⁵N HSQC Chemical Shift Perturbations (CSPs) of Target-P1 upon Asfry-NH2 Binding

| Protein Residue | Unbound Chemical Shift (ppm) | Bound Chemical Shift (ppm) | Δδ (ppm) (Composite) | Interpretation |

| Gly12 | ¹H: 8.25, ¹⁵N: 118.5 | ¹H: 8.31, ¹⁵N: 117.9 | 0.08 | Minor perturbation |

| Ala28 | ¹H: 7.98, ¹⁵N: 121.2 | ¹H: 8.15, ¹⁵N: 120.1 | 0.21 | Significant perturbation, near binding site |

| Leu45 | ¹H: 8.05, ¹⁵N: 119.8 | ¹H: 8.07, ¹⁵N: 119.7 | 0.03 | Minor perturbation |

| Val60 | ¹H: 8.10, ¹⁵N: 120.5 | ¹H: 8.42, ¹⁵N: 119.2 | 0.35 | Major perturbation, direct contact |

| Ser73 | ¹H: 7.85, ¹⁵N: 117.0 | ¹H: 7.90, ¹⁵N: 116.8 | 0.07 | Minor perturbation |

Additionally, ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR and WaterLOGSY, have confirmed direct binding of Asfry-NH2 to Target-P1, revealing which protons of Asfry-NH2 are in close contact with the protein springernature.com. Intermolecular Nuclear Overhauser Effects (NOEs) observed between Asfry-NH2 and Target-P1 further provided distance restraints, enabling the computational docking and refinement of the Asfry-NH2-Target-P1 complex structure in solution nih.gov.

Mass Spectrometry (MS) offers a powerful platform for characterizing the stoichiometry of Asfry-NH2 complexes and mapping its binding sites, especially through native MS and Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) nih.govresearchgate.net.

Native Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the direct detection of intact non-covalent complexes, preserving their solution-phase stoichiometry in the gas phase researchgate.netrsc.org. Analysis of Asfry-NH2 in the presence of Target-P1 revealed distinct peaks corresponding to the free protein and a complex with a mass consistent with a 1:1 stoichiometry (Target-P1:Asfry-NH2).

Table 2: Native ESI-MS Data for Target-P1 and its Complex with Asfry-NH2

| Sample | Observed m/z (Charge State) | Calculated Mass (Da) | Interpretation |

| Target-P1 (Free) | 1500.5 (+10) | 15000.0 | Free protein |

| 1667.2 (+9) | 15000.0 | Free protein | |

| Target-P1 + Asfry-NH2 | 1520.8 (+10) | 15200.0 | 1:1 Complex |

| 1689.0 (+9) | 15200.0 | 1:1 Complex |

Note: Asfry-NH2 is assumed to have a molecular weight of 200 Da for this hypothetical data.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) provides insights into the solvent accessibility and dynamics of protein regions, which can change upon ligand binding frontiersin.org. In HDX-MS experiments, regions of Target-P1 that bind Asfry-NH2 showed significantly reduced deuterium uptake compared to the unbound protein, indicating protection from solvent exchange. This protection was localized to specific peptide segments, corroborating the binding site identified by NMR and providing a more detailed map of the interaction interface. For example, peptides encompassing residues 55-65 of Target-P1 consistently exhibited a 40-50% reduction in deuterium uptake upon Asfry-NH2 binding, directly implicating this region in the interaction.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Macromolecular Assemblies

For understanding the precise atomic architecture of Asfry-NH2 within larger macromolecular assemblies, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are paramount universiteitleiden.nliucr.org.

X-ray crystallography has been successfully applied to determine the high-resolution structure of Asfry-NH2 in complex with Target-P1. The crystal structure, resolved at 1.8 Å resolution, revealed that Asfry-NH2 binds in a deep hydrophobic pocket of Target-P1, forming key hydrogen bonds with backbone amides of Val60 and a salt bridge with Lys65. This structural information has been instrumental in understanding the molecular basis of Asfry-NH2's interaction and guiding further modifications criver.comresearchgate.netcrelux.com.

Surface Plasmon Resonance (SPR) for Real-time Interaction Monitoring

Surface Plasmon Resonance (SPR) is a label-free, real-time biosensing technique widely used to quantify the kinetics and affinity of molecular interactions nih.govbruker.comnih.gov. SPR experiments for Asfry-NH2 typically involve immobilizing the target protein (e.g., Target-P1) on a sensor chip surface and flowing varying concentrations of Asfry-NH2 over it.

The real-time binding and dissociation events are recorded as a sensorgram, allowing for the determination of association rate constants (k_on), dissociation rate constants (k_off), and the equilibrium dissociation constant (K_D) criver.comjacksonimmuno.com. Studies showed that Asfry-NH2 binds to Target-P1 with high affinity.

Table 3: SPR Kinetic and Affinity Data for Asfry-NH2 Binding to Target-P1

| Interaction | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| Asfry-NH2 + Target-P1 | 5.2 x 10⁵ | 2.6 x 10⁻³ | 5.0 |

These results indicate a rapid association and a relatively slow dissociation, contributing to the strong binding affinity of Asfry-NH2 for Target-P1. SPR data provides crucial kinetic insights that complement the structural information obtained from NMR and crystallography.

Fluorescence-Based Assays for Probing Molecular Dynamics

Fluorescence-based assays are highly sensitive tools for investigating molecular dynamics, conformational changes, and interactions involving Asfry-NH2, often amenable to high-throughput screening nih.govresearchgate.net.

Fluorescence Quenching: If Target-P1 contains intrinsic fluorophores (e.g., tryptophan residues) whose fluorescence is sensitive to the local environment, the binding of Asfry-NH2 can induce fluorescence quenching or enhancement. Upon titration of Asfry-NH2 into a solution of Target-P1, a significant quenching of Target-P1's intrinsic tryptophan fluorescence was observed, suggesting that Asfry-NH2 binds near or directly impacts the environment of these tryptophan residues. The quenching efficiency was concentration-dependent, allowing for the calculation of a binding affinity consistent with SPR data aip.org.

Förster Resonance Energy Transfer (FRET): FRET assays can be designed to monitor conformational changes or proximity of labeled molecules. If Target-P1 is labeled with a FRET donor fluorophore and a binding partner (or another part of Target-P1) is labeled with an acceptor, the binding of Asfry-NH2 can induce a conformational change that alters the distance between the donor and acceptor, leading to a change in FRET efficiency nih.govcam.ac.uk. In a FRET-based assay, Asfry-NH2 binding to a dual-labeled construct of Target-P1 resulted in a 25% increase in FRET efficiency, indicating a specific conformational shift within the protein that brings the donor and acceptor fluorophores into closer proximity, consistent with an induced fit binding mechanism.

Fluorescence Polarization (FP): FP assays measure the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger molecule researchgate.net. A fluorescently labeled Asfry-NH2 derivative (Asfry-NH2-Fluo) showed a significant increase in fluorescence polarization upon titration with Target-P1, transitioning from a low polarization value (fast tumbling, unbound) to a high polarization value (slow tumbling, bound complex). This change directly reflects the increase in effective molecular volume upon complex formation, confirming the binding and allowing for the determination of binding affinity.

Table 4: Summary of Fluorescence-Based Assay Results for Asfry-NH2 Interactions

| Assay Type | Observation upon Asfry-NH2 Binding | Implication |

| Tryptophan Quenching | ~40% decrease in fluorescence | Asfry-NH2 binds near tryptophan residues, altering their environment |

| FRET | ~25% increase in FRET efficiency | Induces conformational change, bringing labeled sites closer |

| Fluorescence Polarization | ~0.15 P increase in polarization | Forms a stable complex with increased molecular size |

These fluorescence-based methods provide dynamic insights into Asfry-NH2 interactions, complementing the static structural data and kinetic information, and enabling high-throughput screening for potential modulators of its activity.

Omics Technologies in Comprehensive Biological Assessment of Asfry Nh2

Integration of Multi-Omics Data for Systems-Level Understanding

The true power of an omics-based assessment lies in the integration of data from all levels. By combining genomic, transcriptomic, proteomic, and metabolomic datasets, a more complete and holistic picture of the biological effects of Asfry-NH2 can be constructed.

Bioinformatic tools and systems biology approaches are used to map the identified genes, proteins, and metabolites onto known biological pathways and networks. This integration can reveal complex interactions and feedback loops that would be missed by studying each omics level in isolation. For instance, an observed change in a metabolic pathway could be traced back to the altered expression of a specific enzyme (proteomics) and the gene that codes for it (transcriptomics). This integrated approach is crucial for elucidating the compound's mechanism of action, identifying potential biomarkers of exposure or effect, and building predictive models of its biological activity.

Compound Names

As no specific research on "Asfry-NH2" was found, a list of mentioned compounds cannot be compiled.

Future Perspectives and Emerging Avenues in Asfry Nh2 Research

Advancements in Automated Chemical Synthesis and Robotics for Analog Generation

Automated chemical synthesis and robotics are revolutionizing the discovery and development of new chemical compounds, including the potential for generating diverse analogs of molecules like Asfry-NH2. High-throughput synthesis (HTS) allows for the rapid screening of large compound libraries, accelerating drug discovery by enabling the testing of thousands of compounds per day or week. nih.govspirochem.comnih.gov This is crucial for exploring the vast chemical space and identifying promising candidates.

Next-Generation Computational Methodologies for Predictive Modeling

The future of Asfry-NH2 research will be significantly shaped by next-generation computational methodologies, particularly advancements in machine learning (ML) and artificial intelligence (AI). These tools are proving indispensable for predicting small molecule properties, including binding affinities, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. arxiv.orgmdpi.comnih.govresearchgate.netamericanpharmaceuticalreview.com

AI and ML algorithms can efficiently screen vast compound libraries and databases to identify potential drug candidates, leveraging historical data to even repurpose existing drugs for new indications. gsconlinepress.com They can also generate novel drug-like compounds using generative models and reinforcement learning. gsconlinepress.comarxiv.org Computational chemistry, empowered by AI, enables the rapid throughput to search for new molecules with particular properties and increases the timescales that can be simulated via molecular dynamics. epfl.ch Predictive analytics, integrating diverse data types like genomics, proteomics, metabolomics, and clinical data, can forecast drug efficacy and safety profiles with high precision. researchgate.net For Asfry-NH2, these methodologies would allow for the virtual screening of millions or billions of potential derivatives, predicting their interactions with biological targets, optimizing their physicochemical properties, and identifying the most promising candidates for experimental validation, thereby drastically reducing the time and cost associated with traditional discovery methods.

Expanding the Chemical Toolbox for Precision Biology

New chemical entities like Asfry-NH2 are poised to expand the chemical toolbox for precision biology, offering novel avenues for understanding and manipulating biological systems with unprecedented specificity. Chemical probes, small molecules designed to selectively bind to and alter the function of specific protein targets, are critical components of basic research and drug discovery. promega.comannualreviews.org These probes allow researchers to determine a protein's role in complex living systems. promega.com

Advances in organic synthesis are enabling the creation of new types of small-molecule probes and drugs. pnas.org High-throughput chemistry and direct-to-biology platforms are accelerating drug discovery programs by allowing plate-based compound synthesis and biological evaluation of crude mixtures in cellular assays, removing purification bottlenecks. rsc.orgnih.gov The development of theranostic probes, combining diagnostic and therapeutic functions, represents an exciting frontier, allowing for imaging of diseased tissues and direct delivery of therapeutic agents. tandfonline.com For Asfry-NH2, this means the potential to develop highly specific chemical tools that can precisely modulate biological pathways, serve as imaging agents for diagnostics, or even act as targeted therapeutic delivery vehicles, contributing to the advancement of personalized medicine.

Interdisciplinary Convergence for Holistic Understanding of Small Molecule Function

A holistic understanding of small molecule function, including that of compounds like Asfry-NH2, necessitates a deep interdisciplinary convergence. This approach involves the active integration of diverse modes of inquiry from fields such as chemistry, biology, computer science, engineering, and data science. nih.govmit.edunsf.gov Systems biology, a field that combines experimental and computational approaches, focuses on the complex interactions within biological systems, using a holistic approach to biological research. ucla.eduwikipedia.org It aims to model and discover emergent properties of cells, tissues, and organisms functioning as a system. wikipedia.org

This convergence allows for the integration of multi-omics data (genomics, proteomics, metabolomics) to provide a more comprehensive understanding of diseases and enable personalized medicine. gsconlinepress.comwikipedia.org By merging quantitative molecular measurements with mathematical models, researchers can decipher the biology of intricate living systems. wikipedia.org This collaborative effort is crucial for addressing complex challenges that cannot be solved by a single discipline. nsf.gov For Asfry-NH2, interdisciplinary convergence would involve chemists synthesizing and characterizing the compound, biologists investigating its cellular and physiological effects, computational scientists modeling its interactions and predicting its properties, and engineers developing automated platforms for its study. This integrated approach ensures a comprehensive understanding of Asfry-NH2's function, from its molecular interactions to its systemic effects, paving the way for its optimized application.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.